6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile
Description
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine and acetonitrile is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests potential interactions with biological targets, making it a candidate for drug development and other scientific research.
Properties
CAS No. |
93683-97-7 |
|---|---|
Molecular Formula |
C19H22ClN7 |
Molecular Weight |
383.9 g/mol |
IUPAC Name |
acetonitrile;6-N-[(4-chlorophenyl)methyl]-6-N-propan-2-ylpyrido[3,2-d]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H19ClN6.C2H3N/c1-10(2)24(9-11-3-5-12(18)6-4-11)14-8-7-13-15(22-14)16(19)23-17(20)21-13;1-2-3/h3-8,10H,9H2,1-2H3,(H4,19,20,21,23);1H3 |
InChI Key |
MQIBXRILTJQVQR-UHFFFAOYSA-N |
Canonical SMILES |
CC#N.CC(C)N(CC1=CC=C(C=C1)Cl)C2=NC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine typically involves multi-step organic reactions. Common starting materials might include pyrimidine derivatives and chlorinated benzylamines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis processes. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring purity through advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.
Scientific Research Applications
6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine may have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The pathways involved could include inhibition or activation of certain biological processes, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 6-(p-Chloro-N-methylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
- 6-(p-Chloro-N-ethylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine
Uniqueness
The unique structural features of 6-(p-Chloro-N-isopropylbenzylamino)-2,4-diaminopyrido(3,2-d)pyrimidine, such as the isopropyl group, may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
